Methyl 3-(2-aminoethyl)benzoate

概要

説明

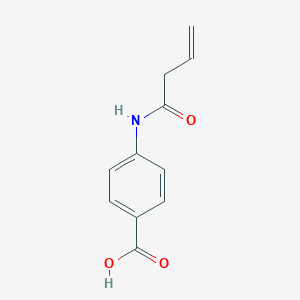

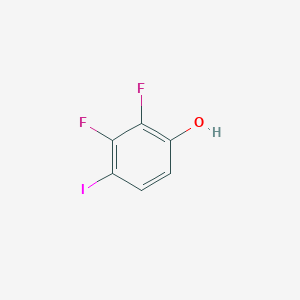

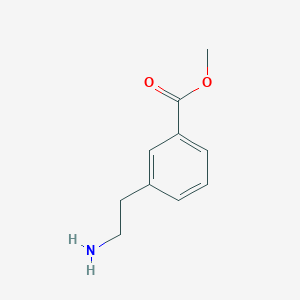

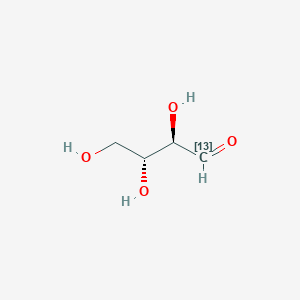

“Methyl 3-(2-aminoethyl)benzoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known as “methyl 3-(2-aminoethyl)benzoate hydrochloride” with a molecular weight of 215.68 . It is a powder in physical form .

Molecular Structure Analysis

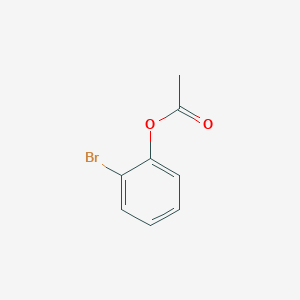

The molecular structure of “Methyl 3-(2-aminoethyl)benzoate” is represented by the InChI code1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-3-8(7-9)5-6-11;/h2-4,7H,5-6,11H2,1H3;1H . This indicates that the compound contains a benzene ring (C6H5) attached to a methyl ester group (COOCH3) and an aminoethyl group (NH2CH2CH2). Physical And Chemical Properties Analysis

“Methyl 3-(2-aminoethyl)benzoate” is a powder in physical form . It has a melting point of 150-151 degrees Celsius . The compound has a molecular weight of 215.68 .科学的研究の応用

Medicine: Anesthetic Properties

Methyl 3-(2-aminoethyl)benzoate: , also known as mepivacaine , is primarily used in medicine for its anesthetic properties. It functions by blocking nerve signals in your body and is used to cause numbness during dental procedures and minor surgeries .

Agriculture: Pesticide Formulation

In agriculture, this compound is explored for its potential use in pesticide formulations. Its efficacy as an insecticide is being studied, with a focus on its low toxicity to non-target species and its biodegradability, making it an environmentally friendly option .

Material Science: Polymer Synthesis

In material science, Methyl 3-(2-aminoethyl)benzoate can be used as a monomer in the synthesis of polymers. Its incorporation into polymer chains can impart properties like increased flexibility and enhanced thermal stability .

Environmental Science: Eco-Friendly Solvents

Environmental science research has identified Methyl 3-(2-aminoethyl)benzoate as a potential eco-friendly solvent. Its low toxicity and high biodegradability make it suitable for use in green chemistry applications .

Biochemistry: Enzyme Inhibition Studies

This compound is utilized in biochemistry for enzyme inhibition studies. It can act as an inhibitor for certain enzymes, helping to understand enzyme mechanisms and the development of new drugs .

Pharmacology: Drug Development

In pharmacology, Methyl 3-(2-aminoethyl)benzoate is being researched for its role in drug development. Its chemical structure allows it to interact with various biological targets, which is crucial for the design of new therapeutic agents .

Analytical Chemistry: Chromatography

Analytical chemists use Methyl 3-(2-aminoethyl)benzoate in chromatography as a standard or reference compound. Its well-defined properties help in the calibration of analytical instruments and ensure the accuracy of analytical results .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is important for process optimization. Its predictable reaction pathways can be used to develop efficient and scalable chemical processes, which is vital for industrial applications .

Safety and Hazards

作用機序

Target of Action

Methyl 3-(2-aminoethyl)benzoate, also known as PRL-8-53 , is a nootropic compound. It is suggested that it may interact with cholinergic and dopaminergic systems .

Mode of Action

The exact mechanism of action of Methyl 3-(2-aminoethyl)benzoate remains unknown . It is suggested that it may potentiate dopamine while partially inhibiting serotonin .

Biochemical Pathways

It is suggested that it may influence the cholinergic and dopaminergic pathways .

Result of Action

In a single double-blind trial exploring the effects of Methyl 3-(2-aminoethyl)benzoate in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores . Poorer performers showed an 87.5-105% increase in recollection while higher performers exhibited a smaller 7.9-14% increase .

Action Environment

It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

特性

IUPAC Name |

methyl 3-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXYETFVQPTTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441002 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-aminoethyl)benzoate | |

CAS RN |

179003-00-0 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)